1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
Molecular Formula |
C22H27N5O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C22H27N5O3/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
ZQUPUZAIWBORGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reactants :
-
8-Bromo-1,3-dimethylxanthine (1 equiv)
-
2-Bromo-1-phenylethanone (1.2 equiv)
-
K₂CO₃ (2.5 equiv)
-
-
Solvent : DMF or acetone
-
Conditions : Stirred at 50–60°C for 6–12 hours.
-
Workup :
Key Data
Introduction of the Piperidinylmethyl Group at the 8-Position
The 8-bromo substituent is replaced with a (4-methylpiperidin-1-yl)methyl group via a two-step process:
Stepwise Protocol:
-
Reactants :
-
7-Phenacyl-8-bromo-1,3-dimethylxanthine (1 equiv)
-
4-Methylpiperidine (1.5 equiv)
-
Formaldehyde (37% aqueous, 1.2 equiv)
-
-
Solvent : 2-Methoxyethanol or THF
-
Conditions : Reflux at 80–100°C for 12–24 hours.
-
Workup :
Optimization Insights
-
Catalyst : Potassium iodide (KI) enhances reaction rate by stabilizing intermediates.
-
Temperature Control : Excessive heat (>100°C) leads to decomposition; optimal range is 80–90°C.
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors are employed to improve efficiency and safety:
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 70–80°C |
| Pressure | 2–3 bar |
| Throughput | 1–2 kg/day |
Advantages
-
Reduced side reactions (e.g., over-alkylation)
-
Higher consistency in product quality (purity >98%).
Analytical Characterization
Critical quality control steps include:
-
HPLC Analysis :
-
Spectroscopic Confirmation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Alkylation | 85–91 | 95–97 | Moderate |
| Flow Reactor | 78–82 | 98–99 | High |
| Microwave-Assisted | 88 | 96 | Low |
Trade-offs :
-
Batch Methods : Higher yields but require extensive purification.
-
Flow Systems : Superior scalability and consistency but demand specialized equipment.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological properties:
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have shown significant cytotoxic effects against various cancer cell lines. For instance, an IC₅₀ value of approximately 5 µM was reported against human colorectal cancer cells, indicating potent activity.
Case Study: Antitumor Efficacy
A preclinical study utilized a xenograft model of colorectal cancer, demonstrating that treatment with this compound led to a significant reduction in tumor size compared to controls (p < 0.01). Histological analysis indicated decreased cell proliferation and increased apoptosis in treated tumors.
2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In animal models subjected to oxidative stress, it was found to mitigate neuronal cell death and improve cognitive function.
Case Study: Neuroprotection in Animal Models
In a study involving rats exposed to induced oxidative stress, administration of the compound resulted in enhanced memory retention and learning capabilities compared to untreated controls.
Summary of Biological Activities
| Activity | IC₅₀ Value | Notes |
|---|---|---|
| Antitumor | ~5 µM | Significant cytotoxicity in colorectal cancer cells |
| Neuroprotective | Not specified | Improved cognitive function in animal models |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Alkylation of Purine Derivatives: Using piperidine derivatives under controlled conditions.
- Use of Catalysts: Organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) are often employed to facilitate reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
- Main Compound : 7-(2-oxo-2-phenylethyl) group. This ketone-linked phenyl moiety increases aromatic interactions and may enhance blood-brain barrier penetration .
- Analog 1: 7-Pentyl group ().
- Analog 2 : 7-(4-Methylbenzyl) group (). Aromatic substitution similar to the main compound but lacks the ketone linker, possibly reducing hydrogen-bonding capacity .
Substituent Variations at Position 8
- Main Compound : 8-[(4-methylpiperidin-1-yl)methyl]. The piperidine ring with a methyl group introduces moderate basicity (pKa ~8–9) and steric hindrance .
- Analog 3: 8-[(4-Methylpiperazin-1-yl)methyl] ().
- Analog 4: 8-(4-Phenylpiperazin-1-yl) ().
Position 1 and 3 Substitutions
All analogs share 1,3-dimethyl groups, critical for metabolic stability. notes that nitro or chloro groups at position 8 (e.g., 8-nitro or 8-chloro derivatives) reduce steric bulk but increase electrophilicity, which may correlate with reactivity or toxicity .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Spectroscopic Insights
- IR Spectroscopy : The main compound’s carbonyl stretches (C=O at ~1697–1656 cm⁻¹) align with analogs in and . The absence of a C-Cl stretch (~744 cm⁻¹) distinguishes it from halogenated derivatives .
- NMR : The 1H-NMR of the main compound shows piperidine methyl protons (δ ~1.97–1.90) and ketone-linked ethylenic protons (δ ~3.91–3.65), contrasting with piperazine signals (δ ~2.84) in .
Biological Activity
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure and biological properties have garnered interest in pharmaceutical research, particularly for therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 395.507 g/mol. The structure includes a purine core modified with alkyl and aryl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.507 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is known to inhibit certain phospholipases, which play critical roles in cellular signaling and inflammation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for inhibiting tumor growth.
Case Study:
A study involving tumor-bearing mice revealed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.
Research Findings:
In vitro assays indicated that the compound inhibited COX-2 activity with an IC50 value of approximately 3.11 μM, showcasing its potential as an anti-inflammatory agent .
3. Neuroprotective Properties
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurological disorders.
Mechanism Insights:
The interaction with specific receptors involved in neurotransmission may enhance cognitive function and provide protection against neurodegenerative conditions.
Summary of Biological Activities
| Activity Type | Effectiveness | IC50 Value |
|---|---|---|
| Anti-Cancer | Induces apoptosis | Varies by cell line |
| Anti-inflammatory | Inhibits COX enzymes | 3.11 μM |
| Neuroprotective | Modulates neurotransmission | Not specified |
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Functionalization of the purine core : Start with brominated or nitro-substituted intermediates (e.g., 8-bromo-1,3-dimethylxanthine derivatives) to enable nucleophilic substitution at the 8-position. React with 4-methylpiperidine derivatives under basic conditions (e.g., K₂CO₃) to introduce the piperidinylmethyl group .
- Side-chain modifications : Use phenethyl or phenylpropyl groups at the 7-position via alkylation or acylation reactions. For the 2-oxo-2-phenylethyl group, employ ketone-functionalized reagents in the presence of catalytic Pd/C or other transition-metal catalysts .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via HPLC and confirm identity with NMR and FTIR .
Basic Question: Which spectroscopic methods are most effective for structural confirmation, and how should key spectral data be interpreted?
Methodological Answer:
- FTIR Analysis : Identify characteristic peaks such as:
- 1697–1656 cm⁻¹ (C=O stretching of purine-2,6-dione) .
- 2852–2968 cm⁻¹ (aliphatic C-H stretching from methyl/piperidine groups) .
- NMR Spectroscopy :
- Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 375.9 for the parent compound) and fragment ions (e.g., m/z 169 for the purine core) .
Advanced Question: How can computational tools predict physicochemical properties and drug-likeness for this compound?
Methodological Answer:
- Physicochemical Prediction : Use ChemAxon’s Chemicalize.org or similar platforms to calculate logP (lipophilicity), pKa (ionization states), and solubility. Parameters like topological polar surface area (TPSA) and molecular weight (<500 Da) assess compliance with Lipinski’s Rule of Five .
- Drug-Likeness : Evaluate bioavailability via the BOILED-Egg model (SwissADME). Focus on hydrogen bond donors/acceptors (e.g., purine carbonyl groups) and rotatable bonds (e.g., phenylethyl side chain) .
- ADMET Profiling : Simulate metabolic stability (CYP450 interactions) and toxicity (AMES test) using tools like ADMETLab 2.0 .
Advanced Question: What methodological approaches resolve conflicting spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR/FTIR data with structurally analogous compounds (e.g., 7-[(2-chlorophenyl)methyl] derivatives) to identify anomalies .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) from impurities .
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For mass spectrometry conflicts, perform high-resolution MS (HRMS) to verify molecular formulas .
Advanced Question: How can in silico strategies predict biological targets or mechanisms of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to adenosine receptors (A₁/A₂A) due to the xanthine core. Prioritize targets with high docking scores (e.g., ΔG < -8 kcal/mol) .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (purine carbonyls) and hydrophobic regions (piperidine/phenylethyl groups) to align with known A₂A antagonists .
- Pathway Analysis : Leverage KEGG or Reactome databases to identify downstream signaling pathways (e.g., cAMP/PKA modulation) .
Advanced Question: What methods elucidate reaction mechanisms in the compound’s synthesis?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., brominated precursors) .
- Isotope Tracing : Use ¹³C-labeled reagents (e.g., ¹³C-phenylethyl chloride) to track incorporation into the final product via NMR .
- Computational Chemistry : Perform DFT calculations (Gaussian 09) to model transition states and activation energies for key steps (e.g., nucleophilic substitution at the 8-position) .
Advanced Question: How should researchers link experimental findings to theoretical frameworks?
Methodological Answer:
- Conceptual Alignment : Frame the compound’s adenosine receptor affinity within the "methylxanthine derivatives as neuromodulators" theory .
- Data Interpretation : Use structure-activity relationship (SAR) models to explain how substituents (e.g., 4-methylpiperidine) enhance receptor selectivity .
- Critical Analysis : Compare results with prior studies (e.g., 7-R-8-substituted theophylline derivatives) to validate or challenge existing hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
